molecular formula C8H4ClN5 B8746580 5-Chloro-2-(1H-tetrazol-1-YL)benzonitrile

5-Chloro-2-(1H-tetrazol-1-YL)benzonitrile

Cat. No. B8746580
M. Wt: 205.60 g/mol
InChI Key: ZIHHWVTYLSHIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07144899B2

Procedure details

A solution of 5-chloro-2-(1H-tetraazol-1-yl)benzonitrile (113 mg, 0.55 mmol) in ethanol saturated with ammonia (20 mL) was stirred in the presence of Raney nickel (50% slurry in water, washed with ethanol, catalytic amount) under a hydrogen atmosphere for 1 h. The reaction mixture was filtered through Celite and concentrated to give 5-chloro-2-tetrazol-1-yl-benzylamine (58 mg, 50%); 1H NMR (400 MHz, CDCl3): δ 9.24 (s, 1H), 7.64 (d, J=2.2 Hz, 1H), 7.46 (m, 1H), 7.38 (m, 1H), 3.68 (s, 2H).
Quantity
113 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:10]2[CH:14]=[N:13][N:12]=[N:11]2)=[C:6]([CH:9]=1)[C:7]#[N:8].N>C(O)C.[Ni]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N:10]2[CH:14]=[N:13][N:12]=[N:11]2)=[C:6]([CH:9]=1)[CH2:7][NH2:8]

Inputs

Step One
Name
Quantity
113 mg
Type
reactant
Smiles
ClC=1C=CC(=C(C#N)C1)N1N=NN=C1
Name
Quantity
20 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(CN)C1)N1N=NN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.